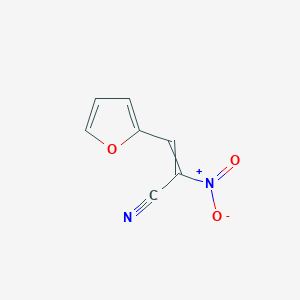

3-(Furan-2-yl)-2-nitroprop-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

67075-62-1 |

|---|---|

Molecular Formula |

C7H4N2O3 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

3-(furan-2-yl)-2-nitroprop-2-enenitrile |

InChI |

InChI=1S/C7H4N2O3/c8-5-6(9(10)11)4-7-2-1-3-12-7/h1-4H |

InChI Key |

ACWCTOVSWXBVHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Yl 2 Nitroprop 2 Enenitrile and Its Analogues

Condensation-Based Routes to 2-Nitroprop-2-enenitriles

The most direct and widely employed strategy for the synthesis of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile and its analogues is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by dehydration. wikipedia.orgnih.gov

Exploitation of Nitroacetonitrile (B168470) and its Stabilized Synthetic Equivalents

The core of this condensation approach lies in the use of nitroacetonitrile (NCCH₂NO₂) as the active methylene component. Nitroacetonitrile possesses a highly acidic methylene group due to the strong electron-withdrawing effects of both the nitrile and the nitro functionalities, making it an excellent nucleophile in Knoevenagel reactions. wikipedia.org However, pure nitroacetonitrile is known to be explosive, which presents significant handling challenges.

To circumvent this, synthetic chemists often turn to more stable, easy-to-handle synthetic equivalents. Alkali metal salts of nitroacetonitrile are thermally stable but often suffer from poor solubility in organic solvents. A more practical alternative is dipyrrolidinium cyano-aci-nitroacetate, which is soluble in common organic solvents and serves as a safe and effective precursor for cyano(nitro)methylation reactions. These stabilized equivalents can be used to generate the reactive cyano(nitro)methyl anion in situ for condensation reactions.

Strategic Condensation with Furan-2-carbaldehydes and Related Aldehyde Substrates

The aldehyde partner in this synthesis is furan-2-carbaldehyde (furfural) or its derivatives. Furfural (B47365) is a readily available, bio-based platform chemical that serves as a versatile starting material. nih.gov The condensation reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the nitroacetonitrile equivalent to form the nucleophilic carbanion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.

The reaction conditions for the condensation of various aromatic aldehydes with active methylene compounds are well-documented and can be adapted for this specific synthesis.

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Furfural | Malononitrile | Piperidine | 72 | researchgate.net |

| Benzaldehyde | Malononitrile | CTMAB/Water | 96 | researchgate.net |

| 4-Chlorobenzaldehyde | Malononitrile | CTMAB/Water | 98 | researchgate.net |

| Furfural | Acetone (B3395972) | Mg-Al Hydrotalcite/Microwave | High Conversion | researchgate.net |

Precursor Synthesis and Regioselective Functionalization

An alternative, albeit more circuitous, synthetic strategy involves the preparation of a precursor molecule, such as a 3-(furan-2-yl)propenoic acid derivative, followed by the introduction of the nitro group.

Preparation and Derivatization of 3-(Furan-2-yl)propenoic Acids and Esters

3-(Furan-2-yl)propenoic acid, also known as furylacrylic acid, is a key precursor that can be synthesized with high efficiency. The standard method involves the condensation of furan-2-carbaldehyde with malonic acid. nih.gov This reaction is typically carried out in pyridine with a catalytic amount of piperidine, followed by heating. nih.gov

Once synthesized, the carboxylic acid can be readily converted into its corresponding esters. A common method for this esterification is the reaction of the acid with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) in methanol. nih.gov These propenoic acids and esters can be further functionalized. For example, they undergo hydroarylation reactions with arenes in the presence of a Brønsted superacid like triflic acid (TfOH), which adds an aryl group across the carbon-carbon double bond. nih.govnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Malonic Acid | Pyridine, Piperidine, 115 °C | 3-(Furan-2-yl)propenoic Acid | nih.gov |

| 3-(Furan-2-yl)propenoic Acid | Dimethyl Sulfate | NaOH, MeOH, 60 °C | Methyl 3-(furan-2-yl)propenoate | nih.gov |

Introduction of the Nitroalkene Moiety via Directed Synthetic Transformations

The conversion of a 3-(furan-2-yl)propenoic acid or its corresponding nitrile into this compound represents a significant synthetic challenge. The direct electrophilic nitration of the electron-deficient double bond is generally difficult. Standard nitrating agents used for aromatic systems, such as a mixture of nitric and sulfuric acids, are often too harsh and can lead to degradation or unwanted side reactions with the furan (B31954) ring. masterorganicchemistry.comyoutube.comyoutube.com

A plausible, though not specifically documented for this substrate, synthetic sequence could involve first converting the precursor to 3-(furan-2-yl)propenenitrile. This can be achieved from the corresponding aldehyde. The subsequent introduction of a nitro group at the α-position of this α,β-unsaturated nitrile is a non-trivial transformation. General methods for the synthesis of nitroalkenes often involve the condensation of nitroalkanes with carbonyls (Henry reaction) or other specialized methods like radical halo-nitration of alkenes or alkene cross-metathesis, which may not be directly applicable for the α-nitration of a pre-formed α,β-unsaturated system. organic-chemistry.orgorganic-chemistry.org The development of a directed synthetic transformation for this specific step remains an area for further research.

Advancements in Sustainable Synthesis: Green Chemistry Approaches to Nitroalkene-Furan Adducts

Reflecting the broader shift towards environmentally responsible chemical manufacturing, several green chemistry approaches have been developed for Knoevenagel and related condensation reactions, which are directly applicable to the synthesis of the target compound. These methods aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. researchgate.net Microwave-assisted Knoevenagel condensations have been successfully performed under solvent-free conditions or in environmentally benign solvents like water. mdpi.comresearchgate.net For instance, the condensation of furfural with acetone is efficiently catalyzed by hydrotalcite-based materials under microwave irradiation. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often using grinding techniques, minimizes the use of volatile organic compounds (VOCs). nih.gov Catalyst- and solvent-free grinding has been shown to be effective for Michael additions to nitroalkenes and for Knoevenagel condensations. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Knoevenagel condensations have been successfully carried out in water using various catalysts, including selenium-promoted zirconia, which can be easily recovered and recycled. jocpr.com

Recyclable Catalysts: The development of heterogeneous solid catalysts, such as sulfated zirconia or porous calcium hydroxyapatite, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. mdpi.comniscpr.res.in

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Aldehydes, Ethyl Cyanoacetate | Calcium Hydroxyapatite / Solvent-free | Short reaction time (2 min), high yield | mdpi.com |

| Solvent-Free Grinding | β-nitroalkenes, 1,3-dicarbonyls | None / Grinding | Catalyst and solvent-free | nih.gov |

| Aqueous Media | Aromatic Aldehydes, Malononitrile | SeO₂/ZrO₂ / Water, RT | Recyclable catalyst, mild conditions | jocpr.com |

| Ultrasound-Assisted | Aromatic Aldehydes, Malononitrile | Ammonium Acetate / Solvent-free | Rapid, high yield, environmentally friendly | bhu.ac.in |

Reactivity Profiles and Mechanistic Investigations of 3 Furan 2 Yl 2 Nitroprop 2 Enenitrile

Cycloaddition Reactions

Cycloaddition reactions represent a powerful class of chemical transformations for the synthesis of cyclic compounds. In the context of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile, the furan (B31954) ring serves as a potential diene component, while the electron-deficient nitroalkene moiety acts as a dienophile or dipolarophile. This dual reactivity allows the molecule to participate in various cycloaddition pathways, leading to complex heterocyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring through the simultaneous construction of two new carbon-carbon bonds. wikipedia.org This reaction is a cornerstone of organic synthesis, valued for its efficiency and stereochemical control. wikipedia.org

Furan, a five-membered aromatic heterocycle, possesses a conjugated system of double bonds that enables it to act as the 4π-electron diene component in Diels-Alder reactions. askiitians.com Its high reactivity is attributed to this conjugated π-system. askiitians.com However, the aromatic character of furan also contributes to a tendency for the resulting cycloadducts to undergo a retro-Diels-Alder reaction, establishing an equilibrium that can affect product yields. mdpi.comnih.gov

In reactions with this compound, the nitroalkene portion of the molecule functions as the 2π-electron dienophile. Nitroalkenes are particularly effective dienophiles due to the strong electron-withdrawing nature of the nitro (—NO₂) and cyano (—CN) groups. These substituents decrease the electron density of the alkene double bond, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgyoutube.com This electronic arrangement facilitates a normal-electron-demand Diels-Alder reaction, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the LUMO of the dienophile (nitroalkene). mdpi.comorganic-chemistry.orgnih.gov The primary driving force for this cycloaddition is the energetically favorable formation of new, stable σ-bonds from less stable π-bonds. organic-chemistry.org

The mechanism of the Diels-Alder reaction, particularly with highly polarized reactants like furan and nitroalkenes, is a subject of detailed investigation. While the classic Diels-Alder reaction is considered a concerted, pericyclic process occurring through a single transition state, the significant electronic disparity between the electron-rich furan diene and the electron-poor nitroalkene dienophile imparts a polar character to the reaction. wikipedia.orgnih.govresearchgate.net This polarity opens the possibility of alternative mechanistic pathways.

One-Step Concerted Mechanism: This is the prototypical pathway for the Diels-Alder reaction, involving a single, albeit often asynchronous, transition state where all bond-forming and bond-breaking events occur simultaneously. wikipedia.org Theoretical studies on the reactions of furans with certain nitroacrylates have supported the operation of a concerted mechanism for the formation of the initial cycloadduct. cdnsciencepub.com

Stepwise Zwitterionic Mechanism: A stepwise pathway involves the formation of a discrete, acyclic zwitterionic intermediate. researchgate.netnih.gov This mechanism is favored in reactions with a highly polar nature, where the substituents are capable of stabilizing the resulting ionic centers. nih.gov While computational studies have not always succeeded in locating a zwitterionic intermediate leading directly to the Diels-Alder adduct for some furan-nitroalkene pairs, this pathway remains a plausible alternative, especially with extremely electrophilic alkenes. cdnsciencepub.comscispace.com

Domino Processes: DFT computational studies have revealed that a domino process can be the most favorable reaction channel for the reaction between furan and certain nitroalkenes, such as 1-chloro-1-nitroethene. nih.govresearchgate.net This multi-step sequence begins with an initial hetero-Diels-Alder (HDA) reaction, followed by a subsequent sigmatropic rearrangement to yield the final, formal [4+2] cycloadduct. nih.govresearchgate.net The higher nucleophilicity of furan compared to other dienes like cyclopentadiene (B3395910) makes this polar, multi-step process more likely. nih.govresearchgate.net Such domino reactions, which involve two or more bond-forming transformations under the same conditions, are efficient methods for building molecular complexity from simple starting materials. iupac.orguniovi.es

Table 1: Comparison of Mechanistic Pathways in Furan-Nitroalkene Cycloadditions

| Feature | One-Step Concerted | Stepwise Zwitterionic | Domino Process (HDA + Rearrangement) |

| Intermediates | None (only a transition state) | Acyclic zwitterionic intermediate | Cyclic HDA adduct |

| Number of Steps | One | Two or more | Two or more |

| Driving Factor | Orbital symmetry | Stabilization of charge separation | Favorable initial HDA followed by rearrangement |

| Reaction Polarity | Can be polar or non-polar | Highly polar | Highly polar |

| Supporting Evidence | Prototypical for many DA reactions. wikipedia.org | Favored by polar solvents and stabilizing groups. nih.gov | Computationally favored for furan + 1-chloro-1-nitroethene. nih.govresearchgate.net |

The electronic properties of the furan and nitroalkene components exert significant control over the regioselectivity and stereochemistry of the cycloaddition.

Regioselectivity: When both the diene and dienophile are unsymmetrical, as is the case with 2-substituted furans and nitroalkenes like this compound, the formation of different regioisomers (e.g., ortho and meta) is possible. mdpi.com The outcome is governed by a combination of Frontier Molecular Orbital (FMO) interactions and steric effects. mdpi.comresearchgate.net Generally, charge interactions between the diene and dienophile favor the formation of the ortho isomer, whereas steric hindrance can promote the formation of the meta isomer. mdpi.com The presence of powerful electron-withdrawing or electron-donating groups tends to increase the regioselectivity of the reaction. conicet.gov.ar

Stereoselectivity: The Diels-Alder reaction is inherently diastereoselective. In the reaction of a cyclic diene like furan, two primary stereochemical outcomes are possible: the endo and exo adducts. According to the Alder-endo rule, the endo isomer is typically the kinetically favored product, a preference attributed to stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state. organic-chemistry.org The exo isomer, being less sterically hindered, is generally the thermodynamically more stable product. mdpi.com The reaction temperature and the steric bulk of substituents can influence the observed endo/exo ratio. mdpi.comrsc.org

Table 2: Factors Influencing Selectivity in Furan Diels-Alder Reactions

| Selectivity Type | Controlling Factors | Preferred Outcome (General) | References |

| Regioselectivity | Electronic (Orbital/Charge Interactions), Steric Hindrance | ortho (electronic control) vs. meta (steric control) | mdpi.comresearchgate.netconicet.gov.ar |

| Stereoselectivity | Secondary Orbital Interactions, Steric Hindrance | endo (kinetic control) vs. exo (thermodynamic control) | mdpi.comorganic-chemistry.org |

Beyond its role in [4+2] cycloadditions, the electron-deficient double bond in this compound makes it an excellent 2π component (a dipolarophile) for [3+2] cycloaddition reactions. This class of reactions is a highly effective method for the synthesis of five-membered heterocyclic rings. scispace.com

[3+2] cycloadditions involve the reaction of a 2π component with a three-atom component (TAC), also known as a 1,3-dipole. The nitroalkene moiety in this compound is strongly activated towards reaction with a wide variety of nucleophilic TACs. Common examples of TACs include:

Nitrones , which yield isoxazolidine (B1194047) rings.

Azomethine ylides , which produce pyrrolidine (B122466) rings. researchgate.net

Nitrile N-oxides , which form isoxazoline (B3343090) rings. mdpi.com

Diazo compounds , which lead to pyrazoline rings.

The interaction between the strongly electrophilic nitroalkene and a nucleophilic TAC is highly polar. nih.govscispace.com Consequently, similar to polar Diels-Alder reactions, the mechanism of these [3+2] cycloadditions can be either a one-step, concerted process or a stepwise process involving a zwitterionic intermediate. researchgate.netnih.gov DFT calculations for the reaction between an S-methylide and nitroethene indicate that the reaction proceeds via a two-step mechanism featuring a zwitterionic intermediate. scispace.com These reactions are valuable for constructing diverse heterocyclic frameworks, often with high regioselectivity and stereoselectivity, providing access to compounds with potential biological activity. researchgate.netnih.gov

[3+2] Cycloaddition Pathways for the Construction of Heterocyclic Systems

Regio- and Stereoselective Formation of Five-Membered Nitrogen-Containing Heterocycles

Five-membered nitrogen-containing heterocycles, such as pyrroles, pyrazoles, and imidazoles, are prevalent in biologically active compounds and natural products. taylorfrancis.comwjpmr.com Their synthesis is a key area of research in medicinal and organic chemistry. taylorfrancis.comwjpmr.com The compound this compound serves as a valuable building block for the regio- and stereoselective synthesis of these heterocyclic systems.

The strategic placement of functional groups in this compound allows for controlled cyclization reactions. For instance, the nitro group and the furan ring can direct the formation of specific isomers, leading to the desired regioselectivity and stereoselectivity. Research has demonstrated that acylthiosemicarbazides can undergo cyclocondensation reactions to form various five-membered nitrogen heterocycles, including imidazolidine-4,5-diones, thiazolidin-4-ones, and 1,2,4-triazoles. The regioselectivity of these reactions is influenced by the substituents on the acylthiosemicarbazide. mdpi.com

One notable application involves the [3+2] cycloaddition reactions. In one such reaction, a furan-imine oxide reacts with styrene, where the regioselectivity and stereoselectivity are controlled to favor the meta-endo product. rsc.org These types of reactions are crucial for creating complex molecular architectures from simpler starting materials. nih.gov The development of transition metal-catalyzed syntheses, utilizing metals like cobalt, copper, and palladium, has further expanded the toolkit for constructing these heterocycles through reactions such as cycloaddition and coupling. frontiersin.org

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is characterized by both nucleophilic and electrophilic interactions, making it a versatile reagent in organic synthesis.

Morita-Baylis-Hillman (MBH) Reactions and Resulting Cascade Cyclizations

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde. The resulting MBH adducts are highly functionalized molecules that can undergo subsequent cascade cyclizations to form complex cyclic structures. rsc.org In the context of this compound, the nitroalkene component is highly reactive towards the nucleophilic attack that initiates the MBH reaction.

Phosphine-mediated MBH-type/Wittig cascade reactions have been developed for the synthesis of quinolinone frameworks. nih.gov These reactions demonstrate the utility of MBH adducts in constructing complex heterocyclic systems. The reaction conditions, including the choice of catalyst and solvent, can be optimized to control the reaction pathway and yield. For example, chiral aziridine-phosphines have been shown to be efficient catalysts for asymmetric MBH reactions, yielding chiral products with high enantioselectivity. mdpi.com

The table below summarizes the results of an asymmetric MBH reaction using a specific aziridine-phosphine catalyst.

| Aldehyde | α,β-Unsaturated Carbonyl | Yield (%) | Enantioselectivity (%) |

| p-Nitrobenzaldehyde | Methyl vinyl ketone | 95 | 98 |

| p-Nitrobenzaldehyde | Methyl acrylate | 90 | 96 |

| Naphthalene-2-carbaldehyde | Methyl vinyl ketone | 92 | 97 |

Data showing the efficiency of an aziridine-phosphine catalyst in an asymmetric Morita-Baylis-Hillman reaction. mdpi.com

Michael Addition Reactions and Conjugate Addition Pathways

The electron-withdrawing nitro and cyano groups in this compound activate the double bond for Michael addition, a conjugate addition of a nucleophile. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Michael addition of various nucleophiles, such as 2-aminopyridine, to nitro-olefins demonstrates the synthetic utility of this reaction. researchgate.net Organocatalytic strategies have been developed for the asymmetric Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins, yielding chiral products with high diastereoselectivity and enantioselectivity. rsc.org Furthermore, cascade double Michael additions of 3-nitro-2H-chromenes and acyclic enones have been utilized to synthesize functionalized tricyclic chroman derivatives. rsc.org

Modulation of Nitroalkene Electrophilicity for Directed Nucleophilic Additions

The electrophilicity of the nitroalkene in this compound can be modulated to control the outcome of nucleophilic additions. This control is crucial for directing the reaction towards a desired product. The presence of both the nitro and cyano groups significantly enhances the electrophilic character of the double bond.

The furan ring itself can act as a nucleophile in certain reactions. For instance, the nucleophilic addition of 2-furyllithium to carbonyl derivatives has been described. mdpi.com The reactivity of the nitroalkene can also be influenced by the reaction conditions. The use of specific catalysts and reagents can alter the electronic properties of the molecule, thereby directing the nucleophilic attack to a specific site. For example, α-nitro ketones can act as either electrophiles or nucleophiles depending on the reaction conditions, leading to the synthesis of different heterocyclic compounds. nih.gov

Electrophilic Aromatic Substitution: Friedel-Crafts and Hydroarylation Reactions Involving the Furan Moiety

The furan ring in this compound can participate in electrophilic aromatic substitution reactions, although its reactivity is influenced by the electron-withdrawing substituents on the side chain. ksu.edu.sa

The Friedel-Crafts reaction, a classic method for attaching substituents to aromatic rings, can be applied to furan. wikipedia.org However, the high reactivity of furan can lead to polymerization under typical Friedel-Crafts conditions, necessitating the use of milder catalysts like boron trifluoride. stackexchange.com The acylation of furan, for instance, often requires specific conditions to achieve good yields. stackexchange.com

Hydroarylation, the addition of an aromatic C-H bond across a double or triple bond, is another important reaction involving the furan moiety. Cobalt-catalyzed hydroarylation of 2,3-dihydrofuran (B140613) has been used to synthesize α-arylated tetrahydrofurans. researchgate.net While the electron-withdrawing groups on this compound decrease the nucleophilicity of the furan ring, making electrophilic substitution more challenging, these reactions can still be achieved under appropriate conditions. The presence of these deactivating groups can, in some cases, allow for nucleophilic substitution on the furan ring, a reaction that is otherwise difficult. quimicaorganica.orgedurev.in

Computational and Theoretical Chemistry Studies of 3 Furan 2 Yl 2 Nitroprop 2 Enenitrile

Quantum Chemical Calculations in Mechanistic Elucidation (Density Functional Theory, Molecular Electron Density Theory)

Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) have become cornerstone methodologies for elucidating reaction mechanisms. nih.govresearchgate.net DFT calculations provide a robust framework for determining the electronic structure and energies of molecules and transition states, while MEDT offers a modern perspective on chemical reactivity based on the analysis of electron density changes. nih.govresearchgate.net For 3-(furan-2-yl)-2-nitroprop-2-enenitrile, these approaches are crucial for understanding its participation in various chemical transformations.

Characterization and Detection of Zwitterionic Intermediates and Transition State Structures

In reactions involving highly electrophilic species like conjugated nitroalkenes, the potential for stepwise mechanisms proceeding through zwitterionic intermediates is a key area of investigation. nih.gov DFT calculations are employed to locate and characterize stationary points on the potential energy surface, including reactants, products, transition states, and any intermediates.

For reactions of this compound with nucleophiles, computational studies on analogous systems suggest that the formation of a zwitterionic intermediate is plausible due to the strong electron-withdrawing nature of the nitro and nitrile groups. nih.gov These intermediates are typically characterized by a formal positive and negative charge on different atoms within the molecule. The stability and viability of such intermediates are assessed by calculating their energies relative to the reactants and transition states. In some cycloaddition reactions involving nitroalkenes, zwitterionic intermediates have been computationally identified, while in other cases, the reactions are found to be concerted, proceeding through a single asynchronous transition state where bond formation occurs at different rates. nih.govnih.gov The polarity of the solvent can also play a significant role in stabilizing or destabilizing zwitterionic species, a factor that is accounted for in calculations using implicit or explicit solvent models.

The table below illustrates a hypothetical comparison of energetic data for a concerted versus a stepwise pathway involving a zwitterionic intermediate, based on typical values found in the literature for similar reactions.

| Species | Relative Energy (Concerted Pathway, kcal/mol) | Relative Energy (Stepwise Pathway, kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.5 | +18.2 |

| Zwitterionic Intermediate | Not Applicable | +5.7 |

| Transition State 2 | Not Applicable | +12.1 |

| Product | -25.0 | -25.0 |

Note: These are illustrative values based on computational studies of related nitroalkene reactions.

Analysis of Global and Local Reactivity Indices (Electrophilicity, Nucleophilicity, Global Electron Density Transfer)

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. nih.gov For this compound, these indices are invaluable for predicting its behavior in polar reactions.

Global Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. Due to the presence of the electron-withdrawing nitro and nitrile groups, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. researchgate.net

Global Electron Density Transfer (GEDT): In a reaction between a nucleophile and an electrophile, GEDT quantifies the amount of charge transferred from the nucleophile to the electrophile at the transition state. nih.gov For reactions involving this compound as the electrophile, a significant GEDT value would indicate a highly polar mechanism. nih.gov

Local reactivity indices, such as the electrophilic and nucleophilic Parr functions (Pk+ and Pk-), are used to predict the most reactive sites within a molecule. nih.gov For this compound, the β-carbon of the nitropropene unit is expected to be the most electrophilic center, making it the primary target for nucleophilic attack.

The following table presents hypothetical reactivity indices for this compound and a generic nucleophile, based on literature values for similar compounds.

| Compound | Electronic Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) |

| This compound | -5.8 | 4.5 | 3.73 | 1.5 |

| Generic Nucleophile (e.g., an enamine) | -2.5 | 5.0 | 0.63 | 3.5 |

Note: These values are illustrative and serve to demonstrate the expected trends.

Theoretical Prediction of Stereochemical Outcomes and Diastereoselectivity

DFT calculations are a powerful tool for predicting the stereochemical outcomes of reactions. mdpi.com By calculating the energies of the transition states leading to different stereoisomers (e.g., syn vs. anti diastereomers), the preferred reaction pathway can be identified. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

For reactions such as the Michael addition of a nucleophile to this compound, computational models can elucidate the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) in the transition state that dictate the stereoselectivity. mdpi.com The calculated energy differences between diastereomeric transition states, even if small, can translate to significant differences in product ratios.

Understanding Electronic Structure and its Fundamental Influence on Reactivity Patterns

The electronic structure of this compound, as determined by quantum chemical calculations, is fundamental to its reactivity. The molecule possesses a highly polarized carbon-carbon double bond due to the strong electron-withdrawing effects of the adjacent nitro (−NO₂) and nitrile (−CN) groups. This polarization renders the β-carbon highly electron-deficient and thus susceptible to attack by nucleophiles.

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight. The LUMO of this compound is expected to be of low energy and primarily localized on the nitropropenenitrile fragment. In reactions with nucleophiles, the primary interaction will be between the HOMO of the nucleophile and the LUMO of the nitroalkene. The energy gap between these FMOs is a key determinant of the reaction's feasibility.

Computational Modeling of Reaction Energy Profiles and Competing Pathways

Computational chemistry allows for the detailed mapping of reaction energy profiles, which depict the energy of the system as it progresses from reactants to products. pku.edu.cn These profiles are essential for understanding reaction kinetics and thermodynamics. For this compound, which can potentially undergo various reactions (e.g., Michael addition, cycloaddition), computational modeling can be used to compare the activation barriers of competing pathways. rsc.org

For instance, in a reaction with a diene, this compound could act as a dienophile in a Diels-Alder reaction. The furan (B31954) ring itself could also potentially act as a diene. DFT calculations can determine the activation energies for these different pathways, predicting which reaction is kinetically favored. tudelft.nl The reaction energy profile will show the relative energies of all transition states and intermediates, providing a comprehensive picture of the reaction landscape. By comparing the Gibbs free energies of activation (ΔG‡) for each potential pathway, a theoretical prediction of the major product can be made.

Research Applications and Synthetic Utility of 3 Furan 2 Yl 2 Nitroprop 2 Enenitrile Derivatives

Construction of Polyfunctionalized Organic Frameworks through Strategic Derivatization

The strategic derivatization of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile opens avenues for the synthesis of polyfunctionalized organic frameworks. The inherent reactivity of the nitroalkene moiety allows for a variety of transformations, enabling the introduction of multiple functional groups. This positions the molecule as a key starting material for creating intricate molecular scaffolds.

One of the primary reactions exploited is the Michael addition, where nucleophiles attack the electron-deficient double bond. This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation, paving the way for the assembly of highly substituted carbocyclic and heterocyclic systems. The nitro and nitrile groups can then be further manipulated. For instance, the nitro group can be reduced to an amine, which can participate in subsequent cyclization or functionalization reactions. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functionalities, adding another layer of molecular diversity.

The furan (B31954) ring itself is not merely a passive spectator. It can undergo a range of reactions, including cycloadditions and electrophilic substitutions, allowing for the construction of more complex fused ring systems. The interplay between the reactivity of the furan nucleus and the nitroalkene side chain provides a rich platform for the design and synthesis of novel polyfunctionalized molecules.

Synthetic Strategies for Fused and Spiro Furan Systems in Chemical Exploration

The unique structure of this compound and its derivatives makes them ideal candidates for the synthesis of fused and spiro furan systems. These complex architectures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures and potential for novel biological activities or material properties.

Fused Furan Systems:

The synthesis of fused furan systems often involves intramolecular reactions where a functional group on the side chain interacts with the furan ring. For example, the nitro group can be utilized in cyclization reactions, such as the Barton-Zard reaction, to construct fused pyrrole (B145914) rings. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems which can be further transformed into a variety of fused carbocyclic and heterocyclic frameworks. quimicaorganica.org The low aromaticity of the furan ring facilitates its participation in such cycloaddition reactions. quimicaorganica.org

Spiro Furan Systems:

The construction of spiro furan systems from this compound derivatives typically involves reactions that create a spirocyclic center at one of the carbon atoms of the furan ring or the side chain. One strategy involves an initial reaction at the nitroalkene moiety, followed by an intramolecular cyclization that forms the spiro ring. For instance, a Michael addition of a binucleophile could lead to an intermediate that, upon cyclization, generates a spiro-heterocycle. Research has shown the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones through intramolecular sequential Prins and Ritter reactions, showcasing the potential for creating complex spiro architectures from furan-containing precursors. researchgate.netnih.gov Another approach involves multicomponent reactions where the furan derivative, along with other reactants, assembles in a single step to form a complex spirocyclic product. For example, three-component reactions have been successfully employed for the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. nih.gov

Development of Novel Heterocyclic Scaffolds for Research in Chemical Biology and Materials Science

The reactivity of this compound derivatives has been harnessed for the development of novel heterocyclic scaffolds with potential applications in chemical biology and materials science. The ability to construct diverse and complex molecules from this starting material allows for the exploration of new chemical space and the generation of libraries of compounds for biological screening and materials testing.

In the realm of chemical biology, the furan moiety is a known pharmacophore present in numerous bioactive compounds. By using this compound as a scaffold, chemists can synthesize novel furan-containing molecules with potential therapeutic applications. The diverse functional handles on the molecule allow for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. Multicomponent reactions, in particular, have proven to be a powerful tool for generating diverse heterocyclic scaffolds from simple starting materials in a single step. rug.nlnih.govwindows.net

In materials science, the focus is often on creating molecules with specific electronic and photophysical properties. The extended π-system of this compound and its derivatives can be incorporated into larger conjugated systems to create organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize a variety of derivatives with different substituents allows for the fine-tuning of the material's properties.

Advancements in Atom-Economical and Selective Synthetic Methodologies

The pursuit of sustainable chemical synthesis has driven the development of atom-economical and selective methodologies. This compound is a valuable substrate for developing such reactions, which aim to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Atom Economy in Synthesis:

Atom economy is a key principle of green chemistry. Reactions that are inherently atom-economical, such as cycloadditions and multicomponent reactions, are particularly attractive. The Diels-Alder reaction, for example, is a classic example of an atom-economical reaction where two reactants combine to form a single product with no byproducts. nih.gov The furan ring in this compound can participate in such reactions, leading to the efficient construction of complex molecules.

Multicomponent reactions (MCRs) are another powerful strategy for achieving atom economy. mdpi.com In an MCR, three or more reactants combine in a single pot to form a complex product, often with the formation of multiple bonds in a single operation. This approach is not only atom-economical but also highly efficient in terms of time and resources. The diverse reactivity of this compound makes it an excellent candidate for the design of novel MCRs to generate libraries of complex heterocyclic compounds.

Selective Synthetic Methodologies:

Selectivity, including chemoselectivity, regioselectivity, and stereoselectivity, is a critical aspect of modern organic synthesis. The development of selective reactions using this compound allows for the precise control over the outcome of a chemical transformation, leading to the desired product with high purity and yield.

For instance, catalytic asymmetric synthesis can be employed to control the stereochemistry of reactions involving the nitroalkene moiety, leading to the formation of chiral molecules with specific biological activities. The choice of catalyst and reaction conditions can also influence the regioselectivity of reactions, directing the formation of one constitutional isomer over others. Computational studies, such as those employing molecular electron density theory, can aid in understanding and predicting the selectivity of cycloaddition reactions involving furan derivatives. rsc.org

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile be optimized for high yield and purity?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between furfural derivatives and nitroacetonitrile. Optimization involves pH control (e.g., using ammonium acetate as a catalyst) and solvent selection (e.g., ethanol or water for green chemistry approaches). Reaction monitoring via TLC or HPLC ensures purity, while recrystallization in ethanol or acetonitrile improves yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR identify furan ring protons (δ 6.3–7.5 ppm) and nitropropene backbone signals (δ 8.2–8.8 ppm for β-nitrovinyl protons) .

- IR : Strong absorption bands at ~1520 cm (NO) and ~2220 cm (C≡N) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential nitrile toxicity. Store at 2–8°C in airtight containers to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the electronic structure of this compound?

- Methodological Answer : Discrepancies between experimental (e.g., X-ray crystallography) and computational data (e.g., dipole moments) arise from its zwitterionic nature. Hybrid DFT (e.g., B3LYP/6-311++G**) with solvent models (PCM) reconciles these by simulating charge distribution. Compare Mulliken charges and NBO analysis with crystallographic bond lengths to validate .

Q. What mechanistic insights explain its reactivity in [3+2] cycloadditions?

- Methodological Answer : The nitrovinyl group acts as a strong electron-deficient dienophile. Molecular Electron Density Theory (MEDT) predicts regioselectivity via Parr functions: the β-nitro carbon is the most electrophilic site. Kinetic studies (e.g., Eyring plots) and transition-state modeling (IRC) using Gaussian or ORCA software confirm asynchronous mechanisms .

Q. How can X-ray crystallography address challenges in structural determination?

- Methodological Answer : Use SHELXL for refinement, especially with high-resolution (<1.0 Å) data. For twinned crystals, employ TWIN/BASF commands in SHELX. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the zwitterionic form; assign these via PLATON or OLEX2 .

Q. What strategies validate its role as a precursor in heterocyclic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.